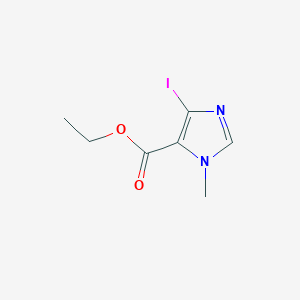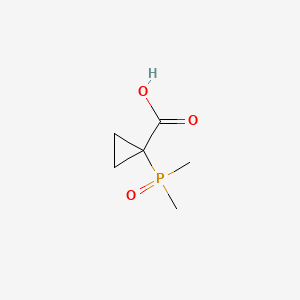
1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a cyclopropane ring substituted with a dimethylphosphoryl group and a carboxylic acid group.
Vorbereitungsmethoden
The synthesis of 1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with dimethylphosphoryl reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation Reactions: Utilizing cyclopropane precursors and dimethylphosphoryl reagents.
Reaction Conditions: Often conducted under inert atmospheres with specific catalysts to ensure high yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality and safety standards.
Analyse Chemischer Reaktionen
1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropane-1-carboxylic acid: Lacks the dimethylphosphoryl group, leading to different chemical properties and reactivity.
Dimethylphosphoryl derivatives: Compounds with similar dimethylphosphoryl groups but different core structures, resulting in varied applications and effects.
The uniqueness of this compound lies in its specific combination of a cyclopropane ring with a dimethylphosphoryl group and a carboxylic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H11O3P |
|---|---|
Molekulargewicht |
162.12 g/mol |
IUPAC-Name |
1-dimethylphosphorylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11O3P/c1-10(2,9)6(3-4-6)5(7)8/h3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
FOVZAFWUIPJJEX-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Bromo-4-fluorophenyl)methyl]piperazine](/img/structure/B15305225.png)
![2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine](/img/structure/B15305231.png)


![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B15305248.png)

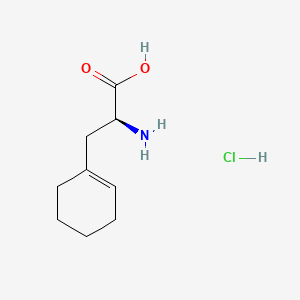
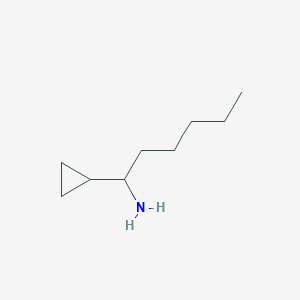
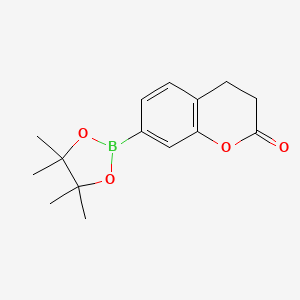
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
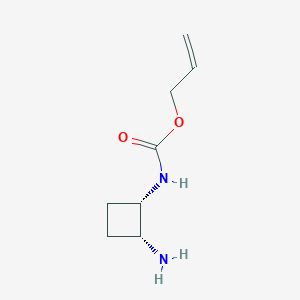
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)
